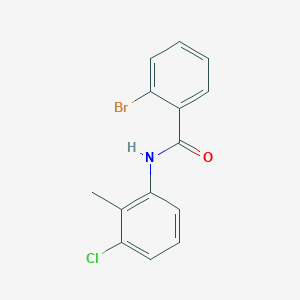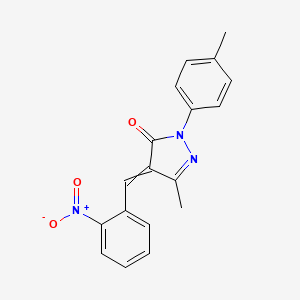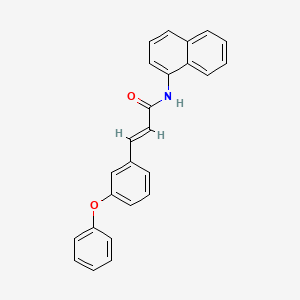![molecular formula C13H9Cl3N5+ B11551967 1-methyl-3-{(E)-[2-(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl}pyridinium](/img/structure/B11551967.png)
1-methyl-3-{(E)-[2-(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the reaction of 3,4,6-trichloro-5-cyanopyridine with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 1-methylpyridinium salt under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydrazinylidene group.
Scientific Research Applications
1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and resulting in downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trichloro-5-cyanopyridine: A precursor in the synthesis of the target compound.
Hydrazinylidene derivatives: Compounds with similar hydrazinylidene functional groups.
Pyridinium salts: Compounds with a pyridinium core structure.
Uniqueness
1-METHYL-3-[(E)-[2-(3,4,6-TRICHLORO-5-CYANOPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9Cl3N5+ |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(1-methylpyridin-1-ium-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9Cl3N5/c1-21-4-2-3-8(7-21)6-18-20-13-11(15)10(14)9(5-17)12(16)19-13/h2-4,6-7H,1H3,(H,19,20)/q+1/b18-6+ |
InChI Key |
PLJPATNATLIKFV-NGYBGAFCSA-N |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol](/img/structure/B11551890.png)

![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11551904.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551905.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551910.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-](/img/structure/B11551918.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate](/img/structure/B11551922.png)


![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11551968.png)
![1,1'-(2,2-Dichloroethene-1,1-diyl)bis[4-(4-nitrophenoxy)benzene]](/img/structure/B11551969.png)
![2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11551973.png)
